molecular formula C17H23NO5 B2781243 1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid CAS No. 926267-25-6

1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid

Cat. No. B2781243
CAS RN: 926267-25-6
M. Wt: 321.373
InChI Key: RTYKDQCLHMQXOA-UHFFFAOYSA-N
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Description

“1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 926267-25-6 . It has a molecular weight of 321.37 and its IUPAC name is 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The InChI code for “1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” is 1S/C17H23NO5/c1-3-22-14-8-7-12 (10-15 (14)23-4-2)16 (19)18-9-5-6-13 (11-18)17 (20)21/h7-8,10,13H,3-6,9,11H2,1-2H3, (H,20,21) .


Physical And Chemical Properties Analysis

“1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 321.37 .

Scientific Research Applications

Antimicrobial Activity

Studies have shown that derivatives related to the piperidine-3-carboxylic acid framework exhibit antimicrobial properties. For instance, synthesis and antimicrobial activity evaluations of new pyridine derivatives, which are structurally related, have demonstrated variable and modest activity against strains of bacteria and fungi. These findings suggest potential applications of these compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Hydrogen Bonding and Molecular Assembly

The structural study of hydrogen bonding in anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids has provided insights into the utility of the piperidine-3-carboxamide cation in molecular assembly. This research highlights the significance of hydrogen bonding in forming complex structures, which could have implications for the design of molecular materials (Smith & Wermuth, 2010).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a 1:1 complex between the zwitterionic piperidinium-3-carboxylate and p-hydroxybenzoic acid has been characterized, providing insights into the interactions and hydrogen bonding that stabilize such complexes. This research could inform the design of novel materials and compounds with specific structural properties (Dega‐Szafran, Jaskólski, & Szafran, 2007).

Photocatalytic Properties

Certain compounds structurally related to piperidine-3-carboxylic acid derivatives have been evaluated for their photocatalytic properties. This research suggests potential applications in environmental remediation, specifically in the degradation of organic dye pollutants, highlighting the utility of these compounds in developing sustainable and efficient photocatalytic systems (Gu et al., 2018).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

While specific future directions for “1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3,4-diethoxybenzoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-22-14-8-7-12(10-15(14)23-4-2)16(19)18-9-5-6-13(11-18)17(20)21/h7-8,10,13H,3-6,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYKDQCLHMQXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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